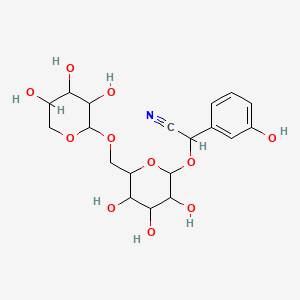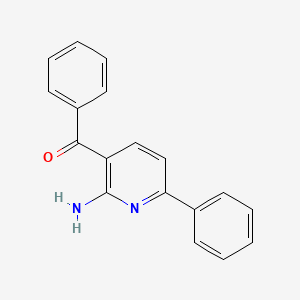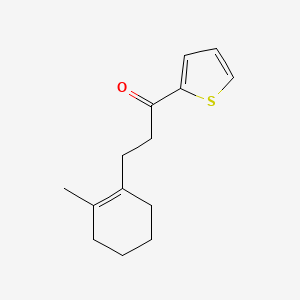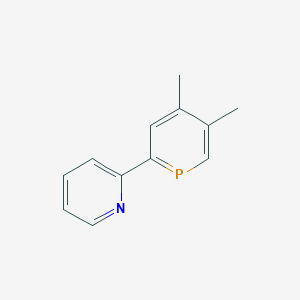![molecular formula C18H14N2O2 B14424162 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 84303-55-9](/img/structure/B14424162.png)
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is a synthetic organic compound belonging to the pyrido[4,3-b]carbazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione typically involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core structure with high efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is similar to other pyrido[4,3-b]carbazole alkaloids such as ellipticine and olivacine. it is unique due to its specific substitution pattern, which may confer different biological activities and chemical reactivity . Similar compounds include:
Ellipticine: Known for its anticancer properties.
Olivacine: Exhibits significant antitumor activity.
Janetine: Another pyrido[4,3-b]carbazole derivative with biological activity.
Properties
CAS No. |
84303-55-9 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2,5,11-trimethylpyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-12-8-20(3)7-6-11(12)10(2)17-15(9)16-13(19-17)4-5-14(21)18(16)22/h4-8H,1-3H3 |
InChI Key |
ASRNBWMSEZOXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C(=O)C(=O)C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)



![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
